7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20010262
InChI: InChI=1S/C26H20ClNO5/c1-32-19-8-5-15(6-9-19)11-12-28-23(16-3-2-4-18(29)13-16)22-24(30)20-14-17(27)7-10-21(20)33-25(22)26(28)31/h2-10,13-14,23,29H,11-12H2,1H3
SMILES:
Molecular Formula: C26H20ClNO5
Molecular Weight: 461.9 g/mol

7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC20010262

Molecular Formula: C26H20ClNO5

Molecular Weight: 461.9 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C26H20ClNO5
Molecular Weight 461.9 g/mol
IUPAC Name 7-chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C26H20ClNO5/c1-32-19-8-5-15(6-9-19)11-12-28-23(16-3-2-4-18(29)13-16)22-24(30)20-14-17(27)7-10-21(20)33-25(22)26(28)31/h2-10,13-14,23,29H,11-12H2,1H3
Standard InChI Key GXOHVSJDDRIFAW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)O

Introduction

Synthesis Pathways

While specific synthetic routes for this compound are not directly available in the literature, its structural features suggest a multi-step synthesis involving:

  • Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.

  • Introduction of the chloro substituent via electrophilic aromatic substitution.

  • Attachment of hydroxyphenyl and methoxyphenyl ethyl groups through Friedel-Crafts alkylation or similar coupling reactions.

Such synthetic strategies are commonly employed for structurally related compounds.

Biological Activity and Applications

Although no direct studies on this compound are cited, its structural motifs suggest potential applications in:

  • Pharmaceutical Research: The combination of halogenated aromatic systems and hydroxyl/methoxy substituents often correlates with antimicrobial, anticancer, or anti-inflammatory properties.

  • Material Science: Chromeno derivatives may exhibit optical or electronic properties useful in material applications.

For example, similar compounds have been evaluated for their antitumor activity due to their ability to interact with biological macromolecules like DNA or proteins.

Data Table

PropertyValue/Description
Molecular FormulaC21H16ClNO4C_{21}H_{16}ClNO_4
Molecular Weight~381.81 g/mol
Key Functional GroupsHydroxyl (-OH), Methoxy (-OCH3_3), Ketones (-C=O), Chloro (-Cl)
Predicted ActivityAntimicrobial, Antitumor
Spectroscopic FeaturesNMR (aromatic protons), IR (carbonyl stretch)
SolubilityLikely moderate in polar organic solvents

Research Potential

Given its structural complexity and functional diversity, this compound warrants further investigation in:

  • Pharmacological Screening: Testing against bacterial or cancer cell lines.

  • Computational Studies: Docking simulations with biological targets.

  • Material Applications: Exploring optical properties for sensor development.

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